molecular formula C7H8ClFN2 B1353183 (2-Chloro-6-fluoro-benzyl)-hydrazine CAS No. 883546-66-5

(2-Chloro-6-fluoro-benzyl)-hydrazine

Cat. No. B1353183
M. Wt: 174.6 g/mol
InChI Key: NKFCYZBTEJQTNX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl bromide and 2-Chloro-6-fluorobenzyl chloride are compounds that have similar structures . They are used in the synthesis of various other compounds .


Synthesis Analysis

2-Chloro-6-fluorobenzyl bromide may be used in the synthesis of 4-chlorobenzoimidazo . Similarly, 2-Chloro-6-fluorobenzyl chloride was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by the SMILES string Fc1cccc(Cl)c1CBr for 2-Chloro-6-fluorobenzyl bromide and Fc1cccc(Cl)c1CCl for 2-Chloro-6-fluorobenzyl chloride .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzyl bromide has a refractive index of 1.568 and a density of 1.629 g/mL at 25 °C . 2-Chloro-6-fluorobenzyl chloride has a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research indicates that hydrazine derivatives, including those similar to "(2-Chloro-6-fluoro-benzyl)-hydrazine", have been synthesized and tested for antimicrobial activities. For instance, a study on the synthesis and antimicrobial activity of quinoline hydrazone derivatives demonstrated that certain compounds exhibit significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with some compounds also showing antifungal activity against Aspergillus niger and other fungi (Bawa, Kumar, Drabu, & Kumar, 2009). Another study focused on the synthesis and characterization of hydrazone derivatives containing heterocyclic moiety, highlighting their potential as antimicrobial agents (Saheeb & Damdoom, 2020).

Development of Fluorescent Probes

Hydrazine derivatives have also been explored for their potential in creating fluorescent probes. A novel fluorophore based on pyrido[1,2-a]benzimidazole, synthesized for hypochlorite detection in living cells, demonstrates the versatility of hydrazine derivatives in bioimaging and molecular sensing applications (Ji, Qin, Liu, Zhu, & Ge, 2018).

Heterocyclic Compounds with Biological Activities

Additionally, the synthesis of heterocyclic compounds using hydrazine derivatives has been extensively studied. These compounds, due to their diverse biological activities, have potential applications in medicinal chemistry and drug development. For example, research on the synthesis and biological evaluation of nitrogen-containing steroidal heterocycles highlights the therapeutic potential of these compounds, including their anticancer activities (Abdelhalim, Kamel, Rabie, & Mohamed, 2011).

The synthesis and characterization of fluorescent boron dipyrromethene-derived hydrazones for potential protein labeling further exemplify the broad utility of hydrazine derivatives in scientific research (Dilek & Bane, 2010).

Safety And Hazards

2-Chloro-6-fluorobenzyl chloride is classified as Skin Corr. 1B under the GHS classification, indicating it can cause skin corrosion or irritation .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFCYZBTEJQTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424429
Record name (2-Chloro-6-fluoro-benzyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluoro-benzyl)-hydrazine

CAS RN

883546-66-5
Record name (2-Chloro-6-fluoro-benzyl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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